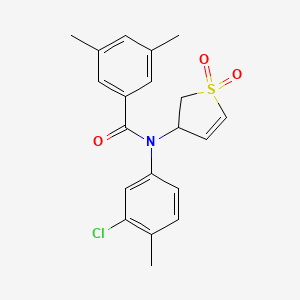

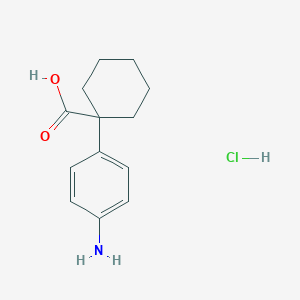

![molecular formula C11H6N4O5S B2810013 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 851095-26-6](/img/structure/B2810013.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis . The synthesized compounds were characterized based on IR, (1)HMR and mass spectral analysis . Another study reported the synthesis of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, (1)HMR and mass spectral analysis . These techniques provide valuable information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the analysis of DC magnetic properties revealed a high spin arrangement in one compound, significant rhombicity for both complexes, and large magnetic anisotropy in another compound .Aplicaciones Científicas De Investigación

1,3,4-Oxadiazole Core Applications

Pharmacological Significance :The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties. It has been incorporated into molecules that exhibit a wide array of biological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. This versatility stems from the oxadiazole ring's ability to act as a bioisostere for carboxylic acids, carboxamides, and esters, making it a valuable subunit in drug design and development. Compounds featuring the 1,3,4-oxadiazole moiety have been pursued as potential therapeutic agents for various diseases due to their efficacy and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).

Material Science Applications :Besides pharmacological applications, 1,3,4-oxadiazoles find use in material science, particularly in the development of polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. Their unique electronic properties and stability under various conditions make them suitable for applications in electronic devices, including OLEDs and other light-emitting materials (Rana, Salahuddin, & Sahu, 2020).

Furan Derivative Applications

Renewable Chemical Feedstocks :Furan derivatives, such as those included in the compound of interest, have been explored for their potential as renewable chemical feedstocks. Derived from biomass, compounds like 5-hydroxymethylfurfural (HMF) and its derivatives are pivotal in the development of sustainable polymers, fuels, and fine chemicals. These applications are driven by the conversion of plant biomass into valuable furan-based chemicals, underscoring the role of furan derivatives in supporting the transition towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Health Implications of Furan Fatty Acids :Furan fatty acids, closely related to furan derivatives, have been studied for their health implications. These compounds are found in various natural sources, including fish and algae, and have been associated with anti-inflammatory and antioxidant activities. Despite concerns about the potential toxic effects of some furan compounds, the balance of evidence suggests beneficial health effects, particularly in the context of diet and disease prevention (Xu et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism, and it plays a significant role in various pathophysiological conditions.

Safety and Hazards

While specific safety and hazard information for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h1-5H,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUKJOBZESCKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

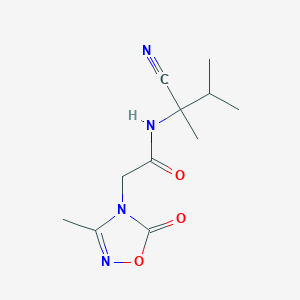

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

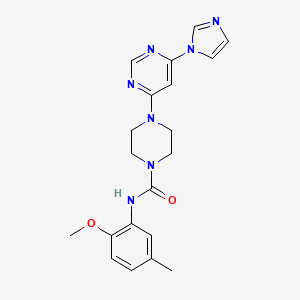

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

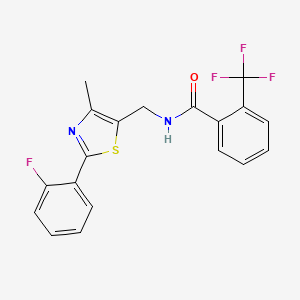

![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)

![2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B2809948.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2809950.png)